molecular formula C6H4BBr2FO2 B8202238 (3,4-Dibromo-2-fluorophenyl)boronic acid

(3,4-Dibromo-2-fluorophenyl)boronic acid

Cat. No.: B8202238
M. Wt: 297.71 g/mol
InChI Key: ANKANWSFRAZEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dibromo-2-fluorophenyl)boronic acid is an aromatic organoboron compound featuring a phenyl ring substituted with two bromine atoms (at positions 3 and 4) and one fluorine atom (at position 2). The boronic acid group (–B(OH)₂) at the phenyl ring’s para position enables its participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boronic acids in synthetic chemistry . Bromine and fluorine substituents are electron-withdrawing groups (EWGs), which influence the compound’s electronic properties, Lewis acidity, and reactivity. While direct experimental data on this specific compound are absent in the provided evidence, its structural analogs and broader boronic acid chemistry provide a basis for comparison.

Properties

IUPAC Name

(3,4-dibromo-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBr2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKANWSFRAZEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBr2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibromo-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dibromo-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Mechanism of Action

The mechanism of action of (3,4-Dibromo-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Acidity

The electronic and steric effects of substituents critically influence boronic acid reactivity. Fluorine and bromine substituents in (3,4-Dibromo-2-fluorophenyl)boronic acid likely lower its pKa compared to unsubstituted phenylboronic acid (pKa ~8.8) due to their electron-withdrawing nature. For example:

  • 3-Fluorophenylboronic acid and 3-bromophenylboronic acid () exhibit pKa values influenced by inductive effects, stabilizing the boronate conjugate base .

Table 1: Substituent Effects on Boronic Acid Properties

Compound Substituents Position Key Properties
This compound Br, Br, F 2,3,4 High EWGs; predicted low pKa; steric hindrance at ortho position
3-Fluorophenylboronic acid F 3 Moderate EWG; moderate pKa (~8.5); meta-substitution enhances binding
3,5-Difluorophenylboronic acid F, F 3,5 Synergistic EWGs; lower pKa; meta-substitution improves enzyme inhibition
3-Bromophenylboronic acid Br 3 Strong EWG; potential for halogen bonding in biological targets
Lewis Acidity and Binding Affinity

The Lewis acidity of boronic acids determines their ability to form reversible complexes with diols (e.g., glucose) or nucleophilic targets (e.g., proteases):

  • Fluoro-Substituted Analogs : Compounds like 4-MCPBA and 3-AcPBA have high pKa values (~8.5–9.5), limiting their utility in physiological glucose sensing. In contrast, this compound’s EWGs likely lower its pKa, enhancing diol-binding at neutral pH .
  • Boronate Stability : highlights that substituent effects on boronate stabilization are governed by through-space interactions rather than σ-bond electronic effects . This suggests the ortho-fluorine in this compound may sterically stabilize the boronate form.
Comparison with Medicinal Boronic Acids
  • Bortezomib: A proteasome inhibitor containing a boronic acid moiety. Studies show boronic acid-containing inhibitors (e.g., PS-1, MG-132) are selectively antagonized by EGCG, unlike non-boronic inhibitors . This suggests this compound could share similar target selectivity.
  • MB076 : A triazole-substituted boronic acid with improved β-lactamase inhibition (Ki ~ nM range) . The bromine and fluorine substituents in this compound may similarly enhance binding to bacterial enzymes via halogen interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.